
Isodimethoate
Descripción general
Descripción
Isodimethoate is a thermal decomposition product that is present in usual pesticide formulations of dimethoate . It is an organophosphorus pesticide and an inhibitor of acetylcholinesterase .
Synthesis Analysis
This compound has been shown to inhibit the growth of bacteria, such as Salmonella typhimurium, in vivo studies. This pesticide inhibits mammalian cell division by blocking DNA synthesis and inhibiting protein synthesis .
Molecular Structure Analysis
The proposed study concerns the inclusion complexation of dimethoate (DMT) in the β-cyclodextrin (β-CD) molecule cage using a 1:1 stoichiometry. The interactions between DMT and β-CD were evaluated using PM7 and DFT in water and gas, using the CAMB3LYP functional 6-31G(d,p) basis set .
Chemical Reactions Analysis
This compound is a hit-and-run agent that renders part of AChE non-reactivatable within a short period of time . It hydrolyzes readily in buffered solutions at pH 7.4 and 37 degrees C with liberation of methylmercaptan .
Physical And Chemical Properties Analysis
This compound has a chemical formula of C5H12NO3PS2 and a molecular weight of 229.26 g/mol . It is a grey-white crystalline solid with a melting point of 43 to 45 °C and a boiling point of 117 °C at 10 Pa . It has a solubility in water of 2.5 g/100 ml .
Aplicaciones Científicas De Investigación
Agricultura: Análisis y optimización de plaguicidas
Isodimethoate es una variante de Dimethoate, un insecticida organofosforado utilizado para proteger los cultivos de las plagas . En la investigación agrícola, this compound se puede utilizar para estudiar la eficacia de las formulaciones de plaguicidas. Los investigadores pueden analizar sus productos de degradación, destino ambiental y desarrollar métodos para optimizar su uso y minimizar el impacto ambiental.
Medicina: Desarrollo de fármacos y control de calidad
En la industria farmacéutica, this compound se utiliza para el desarrollo de métodos analíticos, la validación de métodos y las aplicaciones de control de calidad . Juega un papel crucial en garantizar la seguridad y eficacia de los medicamentos, particularmente en la producción de compuestos relacionados con Dimethoate.
Ciencias ambientales: Monitoreo de la contaminación
El compuesto madre de this compound, Dimethoate, se ha estudiado por su destino ambiental y toxicología . La investigación que involucra this compound puede extender estos estudios para monitorear los niveles de contaminación, comprender el comportamiento del compuesto en varios ecosistemas y desarrollar estrategias para la mitigación de la contaminación.
Química analítica: Desarrollo de métodos
This compound es instrumental en el desarrollo de nuevos métodos analíticos para detectar y cuantificar sustancias químicas . Su estabilidad y reactividad lo hacen adecuado para crear estándares de referencia que aseguren la precisión y confiabilidad de los instrumentos analíticos.
Bioquímica: Análisis de la ruta metabólica
En bioquímica, this compound se puede utilizar para estudiar las vías metabólicas y las interacciones enzimáticas . Su estructura permite a los investigadores rastrear su transformación e interacciones dentro de los sistemas biológicos, proporcionando información sobre el metabolismo y posibles aplicaciones bioquímicas.
Farmacología: Farmacocinética y toxicología
La investigación relacionada con this compound en farmacología implica estudiar la farmacocinética y la toxicología de los compuestos organofosforados . Ayuda a comprender la absorción, distribución, metabolismo y excreción (ADME) de estos compuestos, así como sus efectos tóxicos en los organismos vivos.
Mecanismo De Acción
Target of Action
Isodimethoate primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, this compound disrupts normal nerve function, leading to overstimulation and potential nerve damage .
Mode of Action
This compound acts as a direct anticholinesterase agent . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. Over time, this can result in symptoms of neurotoxicity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to an overstimulation of the nerves. The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .
Pharmacokinetics
Once in the body, this compound may be metabolized by the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The primary result of this compound’s action is neurotoxicity due to the overstimulation of the nerves . Symptoms can range from mild (e.g., headache, dizziness) to severe (e.g., seizures, loss of consciousness). In addition, this compound has been described as a “hit-and-run” agent, meaning it quickly renders part of AChE non-reactivatable, leading to long-lasting effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, its volatility and water solubility can affect its distribution in the environment . Additionally, factors such as temperature and pH can influence its stability and rate of degradation . These factors can ultimately impact the exposure levels and toxicity of this compound in different environments .
Safety and Hazards
Isodimethoate is very toxic; the probable oral lethal dose in humans is between 50-500 mg/kg . It is a cholinesterase inhibitor, meaning it affects the central nervous system . Improper storage, handling, preparation, and/or use of pesticides can result in either a lowering or complete loss of safety and/or efficacy .
Análisis Bioquímico
Biochemical Properties
Isodimethoate shows an inhibition rate constant towards human red blood cell acetylcholinesterase (AChE) of 2.3x10(3) M(-1) min(-1) (pH 7.4, 37 degrees C), indicating a somewhat higher potency than found with omethoate, the CYP450-mediated active metabolite of pure dimethoate . This suggests that this compound interacts with the enzyme acetylcholinesterase, inhibiting its function.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with acetylcholinesterase. It inhibits this enzyme, disrupting the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. This leads to an accumulation of acetylcholine, resulting in continuous stimulation of the neurons .
Temporal Effects in Laboratory Settings
It is known that this compound-inhibited AChE shows fast spontaneous reactivation and aging kinetics (half-life 2.3 and 25 min, respectively)
Propiedades
IUPAC Name |
2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZFDJFTOCCEPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSP(=O)(OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO3PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00955066 | |
| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3344-11-4 | |
| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isodimethoate interact with its target, and what are the downstream effects?
A1: this compound is an organophosphate insecticide that exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] Specifically, it binds to the active site of AChE, forming a stable phosphorylated adduct. This phosphorylation prevents AChE from breaking down the neurotransmitter acetylcholine (ACh), leading to ACh accumulation in the synaptic cleft. [] Excessive ACh causes overstimulation of cholinergic receptors, resulting in various downstream effects like muscle twitching, paralysis, and respiratory failure. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




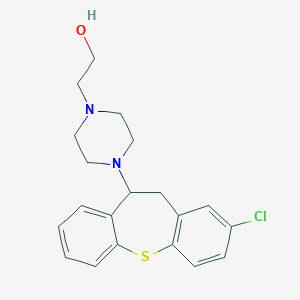
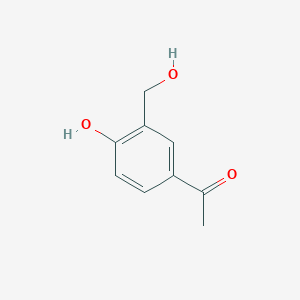
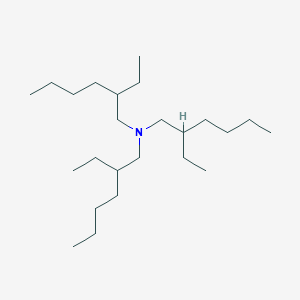
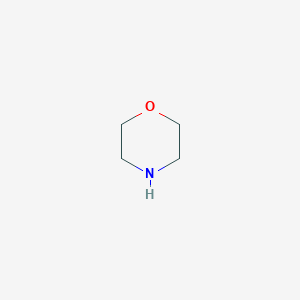
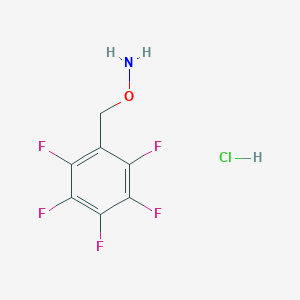
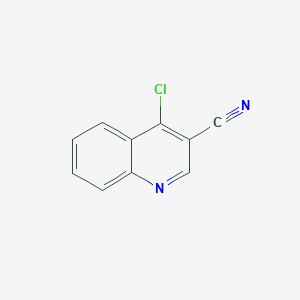
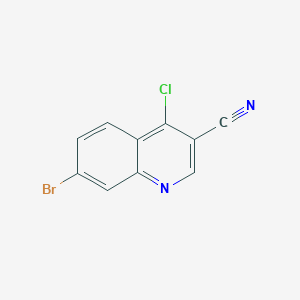
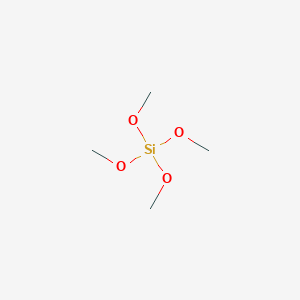

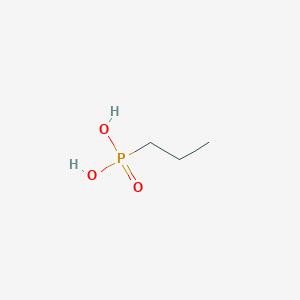
![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)

